9,10-Anthracenedione, 1,4-difluoro-5,8-dimethyl- is a synthetic organic compound belonging to the anthraquinone family. Its molecular formula is and it possesses a molecular weight of approximately 252.23 g/mol. The compound features a fused three-ring structure characteristic of anthracenes, with two fluorine atoms and two methyl groups substituting at specific positions on the anthraquinone skeleton. This unique arrangement contributes to its potential biological activities and applications in various fields.
Research has indicated that 9,10-anthracenedione derivatives exhibit notable biological activities, particularly in anticancer research. The compound has been studied for its potential as an intercalating agent that can bind to DNA and inhibit replication. Some studies suggest that it may induce cytotoxic effects through the generation of reactive oxygen species and by interfering with cellular signaling pathways.
The synthesis of 9,10-anthracenedione, 1,4-difluoro-5,8-dimethyl- typically involves several steps:
9,10-Anthracenedione, 1,4-difluoro-5,8-dimethyl- has several applications:
Studies have shown that 9,10-anthracenedione derivatives interact with biomolecules such as DNA and proteins. These interactions often lead to structural changes in DNA, which may contribute to its cytotoxic effects. Additionally, research indicates that these compounds can modulate enzyme activity related to drug metabolism and detoxification processes.
Several compounds share structural similarities with 9,10-anthracenedione, 1,4-difluoro-5,8-dimethyl-, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 9,10-Anthracenedione | Base structure without substitutions | |
| 1,4-Diamino-5,8-dihydroxyanthraquinone | Contains amino groups; used in dyeing | |
| 1,8-Dihydroxyanthraquinone | Hydroxy groups at different positions; used in pharmaceuticals | |
| 1,4-Bis[[2-(dimethylamino)ethyl]amino]-5,8-dihydroxyanthracene-9,10-dione | Alkylamino side chains; potential anticancer activity |
The uniqueness of 9,10-anthracenedione, 1,4-difluoro-5,8-dimethyl- lies in its specific fluorination and methylation patterns which influence its reactivity and biological activity compared to other anthraquinone derivatives.
1,4-Difluoro-5,8-dimethyl-9,10-anthracenedione is a polycyclic aromatic compound belonging to the anthraquinone family. Its systematic IUPAC name reflects the positions of its functional groups:
The molecular formula C₁₆H₁₀F₂O₂ corresponds to an average molecular mass of 272.25 g/mol, with a monoisotopic mass of 272.064886 Da. The ChemSpider ID 9066256 provides a unique identifier for this compound in chemical databases.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀F₂O₂ |
| Average Mass | 272.25 g/mol |
| Monoisotopic Mass | 272.064886 Da |
| ChemSpider ID | 9066256 |
Structurally, the compound adopts a planar anthracene backbone with ketone groups at positions 9 and 10, which enforce rigidity and conjugation across the π-system. The fluorine atoms at positions 1 and 4 introduce electron-withdrawing effects, while the methyl groups at positions 5 and 8 contribute steric bulk and electron-donating characteristics. These substitutions influence the compound’s electronic properties, such as redox potentials and solubility, which are critical for applications in organic electronics.
Anthraquinone derivatives have played a pivotal role in industrial and academic chemistry since the 19th century. The parent compound, 9,10-anthraquinone, was first synthesized via the oxidation of anthracene and later through Friedel–Crafts reactions involving phthalic anhydride. Early applications centered on dye production, with natural anthraquinones like alizarin serving as key components of textile colorants.
The 20th century saw anthraquinones emerge as scaffolds for pharmaceuticals, including laxatives and antimalarial agents. More recently, substituted anthraquinones have gained attention in sustainable technologies. For example:
The introduction of fluorine and methyl groups to the anthraquinone core, as seen in 1,4-difluoro-5,8-dimethyl-9,10-anthracenedione, represents a modern strategy to fine-tune molecular properties. Fluorination enhances oxidative stability and electron affinity, while methyl groups improve solubility in nonpolar media. Such modifications align with trends in materials science, where functional group engineering optimizes performance in energy storage and conversion systems.
The synthesis of methylated anthraquinone derivatives can be achieved through Friedel-Crafts reactions, although the electron-withdrawing nature of the carbonyl groups in anthraquinones significantly limits their reactivity compared to simple aromatic compounds [3]. For activated anthraquinone derivatives containing electron-donating groups such as hydroxyl or amino substituents, electrophilic substitution reactions with carbon electrophiles can be successfully carried out [2].
The Friedel-Crafts acylation methodology has been demonstrated in the synthesis of isopropyl-substituted anthraquinones, where reactions of substituted benzenes with phthalic anhydride in the presence of aluminum trichloride proceeded at elevated temperatures [4]. The standardized procedure involves treating equimolar amounts of the aromatic substrate with phthalic anhydride using 2.1 molar equivalents of aluminum trichloride in dichloromethane at 42°C for 30 minutes [4]. Subsequent cyclization is achieved through treatment with 4% oleum at 95°C for 2 hours, yielding overall crude anthraquinone products in 48-63% yields [4].
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane-bis(tetrafluoroborate)) represents another effective electrophilic fluorination agent [6] [7]. Theoretical studies have demonstrated that the selective fluorination mechanism with Selectfluor involves single electron transfer from the aromatic substrate to the fluorinating agent, with the DABCO moiety playing an active role in the fluorination process [7].
Table 1: Electrophilic Fluorination Reagents for Anthraquinone Derivatives
| Reagent | Structure Type | Melting Point (°C) | Reaction Conditions | Typical Yields |
|---|---|---|---|---|
| N-fluorobenzenesulfonimide | N-F sulfonimide | 114-116 | Acetonitrile, -40°C | Moderate to high |
| Selectfluor | Bicyclic N-F salt | - | Various solvents, 110°C | Good to excellent |
| 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane-bis(tetrafluoroborate) | Bicyclic N-F salt | - | Organic solvents | Variable |
The introduction of methyl groups into anthraquinone systems can be accomplished through several approaches [4]. The Marschalk method involves initial reduction of the anthraquinone to its leuco form using reducing agents such as sodium dithionite, followed by electrophilic substitution and subsequent reoxidation [2]. This methodology has been successfully applied for introducing various alkyl substituents including methyl groups at the β-positions of anthraquinone derivatives [2].
For dimethylation patterns observed in 5,8-dimethyl derivatives, sequential Friedel-Crafts methylation reactions can be employed, although careful control of reaction conditions is required to achieve regioselective substitution [4]. The electron-donating effect of the first methyl group facilitates subsequent methylation at the remaining activated position [3].
Transition metal-catalyzed reactions have revolutionized anthraquinone synthesis by enabling efficient formation of carbon-carbon and carbon-heteroatom bonds [8]. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have proven highly effective for introducing various substituents into anthraquinone frameworks [2].
The optimization of Suzuki-Miyaura reaction conditions allows cross-coupling of boronic acid derivatives with halogenated anthraquinones [2]. For example, methylboronic acid can be coupled with 7-bromo-1-hydroxyanthraquinone using palladium catalysis to introduce methyl substituents [2]. The reaction typically employs Pd(PPh3)4 as catalyst with appropriate bases and proceeds under mild conditions with good yields [2].
Table 2: Palladium-Catalyzed Reactions for Anthraquinone Functionalization
| Reaction Type | Catalyst System | Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4 | 7-bromo-1-hydroxyanthraquinone | 1-hydroxy-7-methylanthraquinone | Good | Base, organic solvent |
| Heck Coupling | Pd(OAc)2/PPh3 | 2-iodoanthraquinone | Vinyl derivatives | 50-80 | Elevated temperature |
| C-H Activation | Pd(OAc)2/TFA | Heteroarenes | Fluorinated products | Moderate | 110°C, MeNO2/MeCN |
Copper-based catalytic systems have demonstrated effectiveness in anthraquinone synthesis and functionalization [9]. Copper(I) complexes supported by fluorinated 1,3,5-triazapentadienyl ligands have been successfully used for oxidation of anthracene to 9,10-anthraquinone in quantitative yield using hydrogen peroxide as oxidant under mild conditions [9].
The copper-catalyzed process operates without requiring acid co-catalysts and proceeds through a well-defined mechanism involving coordination of the polycyclic aromatic substrate to the metal center [9]. This methodology has been extended to other polycyclic aromatic hydrocarbons including naphthalene and pyrene with good selectivity [9].
Ruthenium-catalyzed carbon-hydrogen alkylation represents an emerging approach for direct functionalization of anthraquinone derivatives [2]. The methodology involves regioselective alkylation at α-positions relative to carbonyl groups using various alkenes as coupling partners [2].
Temperature significantly affects the outcome of ruthenium-catalyzed cross-coupling reactions [2]. Heating anthraquinone with vinyltrimethylsilane at 115°C in toluene provides modest yields, whereas raising the temperature to 180°C in mesitylene increases yields substantially to 82% [2]. The reaction shows preference for linear alkylation products over branched isomers with ratios of 96:4 [2].
The purification of anthraquinone derivatives requires specialized techniques due to their unique physicochemical properties [10]. Preliminary purification by recrystallization from suitable solvents, followed by chromatographic purification on adsorption columns, represents the standard approach for obtaining high-purity materials [10].
For aminoanthraquinone compounds, alkaline activated alumina (type I-I, 100/200 mesh) has proven most effective for bulk purification [10]. The procedure involves extraction in a Soxhlet apparatus with non-polar solvents such as carbon tetrachloride, followed by column chromatography using appropriate eluent systems [10]. Development can be improved by adding suitable eluents to the mobile phase [10].
Table 3: Purification Methods for Anthraquinone Derivatives
| Method | Stationary Phase | Mobile Phase | Application | Typical Recovery (%) |
|---|---|---|---|---|
| Column Chromatography | Alkaline alumina | Carbon tetrachloride/eluent | Aminoanthraquinones | 85-95 |
| Recrystallization | - | Ethanol/toluene | General purification | 70-90 |
| High-Speed Counter-Current Chromatography | Liquid-liquid | Hexane-ethanol-water | Natural products | 98-99 |
| Preparative TLC | Silica gel | Various | Small scale | 80-95 |
Nuclear magnetic resonance spectroscopy provides essential structural information for anthraquinone derivatives [11]. High-resolution 13C nuclear magnetic resonance spectra of solid anthraquinone derivatives show distinct differences between solid and solution phases in some cases, attributed to loss of molecular symmetry in the crystalline state [11].
For 1,4-difluoro-5,8-dimethyl-9,10-anthracenedione, 1H NMR spectroscopy proves particularly valuable as protons attached to substituents in α-positions resonate downfield from similar protons in β-positions [4]. The fluorine substituents introduce characteristic coupling patterns and chemical shift changes that facilitate structural assignment [5].
Mass spectrometry serves as a powerful tool for molecular weight determination and purity assessment of anthraquinone derivatives [12]. Electrospray ionization and atmospheric pressure chemical ionization have proven effective for both glycosides and aglycones [13]. For optimal detection, negative ionization mode typically provides better sensitivity for hydroxyanthraquinone aglycones [13].
The efficiency of mass detection depends on the pKa value of the component, with post-column addition of ammonia to the eluent improving deprotonation for electrospray ionization [13]. Liquid chromatography coupled with diode-array ultraviolet and mass spectrometric detection provides complementary information for structural identification [13].
Melting point determination remains a fundamental technique for purity assessment of anthraquinone derivatives [14]. The procedure involves placing 1-2 mg of sample in a clean, dry melting point tube and heating at a controlled rate of 1°C per minute [14]. Observation of the initial melting phenomenon, characterized by formation of tiny droplets that gradually merge, provides the initial melting point [14].
For high-purity materials, elemental analysis provides quantitative composition data with typical accuracy of ±2% [15]. High-performance liquid chromatography purity determination typically achieves >95% purity for well-purified samples, with nuclear magnetic resonance and mass spectrometry providing structural confirmation [15].
Table 4: Analytical Characterization Techniques
| Technique | Information Provided | Typical Accuracy | Sample Requirements |
|---|---|---|---|
| 1H NMR | Structural confirmation | High | 5-10 mg |
| 13C NMR | Carbon framework | High | 10-20 mg |
| Mass Spectrometry | Molecular weight | ±0.001 Da | <1 mg |
| Melting Point | Purity assessment | ±1°C | 1-2 mg |
| Elemental Analysis | Composition | ±2% | 2-5 mg |
| HPLC | Purity determination | >95% | <1 mg |
The molecular geometry and crystallographic properties of 9,10-Anthracenedione, 1,4-difluoro-5,8-dimethyl- are fundamentally influenced by the substitution pattern on the anthraquinone core. Based on computational studies of related fluorinated anthraquinone derivatives, the compound exhibits significant structural characteristics that distinguish it from the parent anthraquinone [1] [2].
The compound maintains the characteristic tricyclic anthraquinone framework with molecular formula C₁₆H₁₀F₂O₂ and molecular weight of 272.250 g/mol [1]. The presence of fluorine substituents at positions 1 and 4, combined with methyl groups at positions 5 and 8, creates a distinctive substitution pattern that affects the overall molecular geometry. Density functional theory calculations on similar difluoro-substituted anthraquinones indicate that fluorine substitution typically causes minimal distortion of the planar anthraquinone core structure, with the compound maintaining near-planarity across the three fused rings [2] [3].
The α angle, which represents the deviation from planarity in the central ring system, is expected to be minimal (0-5°) for this compound, similar to other anthraquinone derivatives without bulky substituents [3]. The fluorine atoms, being small and highly electronegative, introduce minimal steric hindrance while providing significant electronic effects through their inductive properties.
Fluorinated anthraquinone derivatives typically crystallize in either triclinic or monoclinic space groups, with the specific packing arrangement depending on the substitution pattern [2] [4] [5]. Based on structural studies of related compounds, 9,10-Anthracenedione, 1,4-difluoro-5,8-dimethyl- is likely to adopt either a triclinic P-1 or monoclinic P2₁/c space group [2] [5].
The crystal packing is dominated by π-π stacking interactions between the aromatic anthraquinone cores, with typical interplanar distances ranging from 3.15 to 3.58 Å [2]. The presence of fluorine atoms enhances these interactions through additional C-H···F contacts, which are typically shorter than van der Waals radii and contribute to crystal stability [5]. The methyl substituents at positions 5 and 8 may participate in weak intermolecular C-H···O interactions with neighboring carbonyl groups, further stabilizing the crystal lattice [2] [6].
The crystal structure exhibits multiple types of intermolecular interactions that contribute to lattice stability. Primary interactions include π-π stacking between anthraquinone cores with distances of approximately 3.2-3.6 Å [2] [6]. Secondary interactions involve C-H···F hydrogen bonds, where the fluorine atoms act as weak hydrogen bond acceptors with C-H···F distances typically around 2.3-2.7 Å [5]. The methyl groups contribute additional van der Waals interactions and may form weak C-H···O contacts with carbonyl oxygens in adjacent molecules [2].
The UV-visible spectrum of 9,10-Anthracenedione, 1,4-difluoro-5,8-dimethyl- exhibits characteristic features typical of anthraquinone derivatives with electron-withdrawing substituents [7] [8]. The spectrum displays multiple absorption bands arising from π→π* and n→π* electronic transitions within the conjugated system.
In the ultraviolet region, the compound shows four distinct π→π* absorption bands in the wavelength range 220-350 nm, characteristic of anthraquinone derivatives [7]. These transitions correspond to electronic excitations within the extended aromatic system. The presence of fluorine substituents, being strongly electron-withdrawing, causes a hypsochromic (blue) shift in the absorption maxima compared to the parent anthraquinone [7] [8]. The difluoro substitution pattern at positions 1 and 4 significantly affects the electronic distribution, resulting in modified transition energies.
The visible region displays a weaker n→π* absorption band near 400 nm, arising from the lone pair electrons on the carbonyl oxygens [7] [8]. The electron-withdrawing fluorine atoms lower the energy of the π* orbital, potentially causing this band to shift to shorter wavelengths compared to unsubstituted anthraquinone. The methyl substituents at positions 5 and 8 provide weak electron-donating effects that partially counteract the fluorine withdrawing effects [7].
The FTIR spectrum of 9,10-Anthracenedione, 1,4-difluoro-5,8-dimethyl- displays characteristic vibrational bands that reflect both the anthraquinone core structure and the specific substitution pattern [9] [10] [11].
The most prominent feature is the carbonyl stretching vibration, appearing as an intense band in the 1650-1680 cm⁻¹ region [9]. For this compound, the C=O stretch is expected to appear at the higher end of this range (around 1670-1680 cm⁻¹) due to the electron-withdrawing effects of the fluorine substituents, which increase the double bond character of the carbonyl groups [9]. The intensity of this band is exceptionally high due to the large change in dipole moment during the stretching vibration [9].
Aromatic C=C stretching vibrations appear in the 1580-1620 cm⁻¹ region as medium to strong intensity bands [10] [11]. The fluorine substitution may cause slight shifts in these frequencies due to changes in aromatic electron density. Aromatic C-H stretching vibrations occur in the 3000-3100 cm⁻¹ region, with the exact frequencies dependent on the substitution pattern [9] [10].
The methyl substituents contribute characteristic vibrational modes including C-H stretching around 2850-3000 cm⁻¹ and methyl deformation modes around 1375 cm⁻¹ [9]. C-F stretching vibrations, typically appearing in the 1000-1350 cm⁻¹ region, provide diagnostic evidence for fluorine substitution [10].
The ¹H NMR spectrum of 9,10-Anthracenedione, 1,4-difluoro-5,8-dimethyl- reflects the substitution pattern and electronic environment of the aromatic protons [12] [13] [14].
Aromatic proton signals appear in the characteristic downfield region between 7.0-8.5 ppm [12] [13]. The specific chemical shifts depend on the position relative to electron-withdrawing and electron-donating substituents. Protons adjacent to fluorine substituents experience additional deshielding due to the electronegativity of fluorine, potentially appearing at δ 7.8-8.3 ppm [13]. Protons near the methyl substituents may show slight upfield shifts due to the weak electron-donating effect of methyl groups [14].
The methyl substituents at positions 5 and 8 appear as singlets in the δ 2.2-2.8 ppm region [14]. The exact chemical shift depends on the electronic environment created by the nearby fluorine atoms and carbonyl groups. Coupling with fluorine (³JH-F) may be observed for protons in close proximity to the fluorine substituents, appearing as small coupling constants (typically 1-8 Hz) [12].
¹³C NMR spectroscopy provides detailed information about the carbon framework [12] [15]. Carbonyl carbons appear in the δ 180-185 ppm region, with possible shifts due to fluorine substitution effects [15]. Aromatic carbons bearing fluorine show characteristic upfield shifts and large one-bond C-F coupling constants (¹JC-F ≈ 240-260 Hz) [12]. Methyl carbons appear around δ 20-25 ppm, with their exact positions influenced by the electronic environment [15].
¹⁹F NMR provides definitive evidence for fluorine substitution, with chemical shifts typically appearing in the δ -110 to -130 ppm region for aromatic fluorine atoms [12]. The specific chemical shift depends on the electronic environment and substitution pattern.
The thermodynamic stability of 9,10-Anthracenedione, 1,4-difluoro-5,8-dimethyl- is significantly influenced by the combined effects of fluorine and methyl substitution on the anthraquinone core [16] [17] [18]. Based on comparative data from related anthraquinone derivatives, the compound exhibits enhanced thermal stability relative to many organic compounds due to the aromatic stabilization of the tricyclic system [16] [19].
The melting point is estimated to be in the range of 250-280°C, lower than the parent anthraquinone (283-286°C) due to the asymmetric substitution pattern that disrupts crystal packing efficiency [19] [20]. The presence of fluorine atoms, despite their small size, introduces dipolar interactions that can both stabilize and destabilize the crystal lattice depending on the specific packing arrangement [16] [18].
Sublimation enthalpy is expected to be in the range of 90-120 kJ/mol, slightly lower than parent anthraquinone (98.3-127.0 kJ/mol) [17]. The fluorine substituents increase intermolecular interactions through dipole-dipole forces, while the methyl groups provide weak van der Waals interactions that contribute to lattice energy [17] [18].
Heat capacity values are estimated at 280-320 J/mol·K at 298 K, higher than parent anthraquinone (240.2 J/mol·K) due to additional vibrational modes from the substituent groups [17]. The fluorine atoms contribute minimal mass but significant electronic effects, while methyl groups add both mass and vibrational degrees of freedom [17].
The solubility behavior of 9,10-Anthracenedione, 1,4-difluoro-5,8-dimethyl- exhibits complex patterns influenced by both the hydrophobic anthraquinone core and the polar effects of fluorine substitution [21] [16] [22]. The compound maintains very poor water solubility, characteristic of anthraquinone derivatives, due to the large hydrophobic aromatic surface area [22].
In polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetone, the compound shows enhanced solubility compared to parent anthraquinone [16] [23] [22]. The fluorine atoms increase the molecular dipole moment, facilitating interactions with polar solvent molecules [16]. These solvents are particularly effective due to their ability to stabilize the polarized electronic structure created by the electron-withdrawing fluorine substituents [23].
Chlorinated solvents such as chloroform and dichloromethane provide excellent solubility due to favorable van der Waals interactions and similar polarizability [22]. The fluorine substituents enhance these interactions through dipole-induced dipole effects [21].
Alcoholic solvents (methanol, ethanol) show moderate solubility enhancement compared to parent anthraquinone [21] [22]. The polar nature of these solvents can interact favorably with the fluorine substituents, though the overall hydrophobic character of the molecule limits solubility [22].
Hydrocarbon solvents show poor solubility due to the polar nature of the fluorine substituents and carbonyl groups [22]. However, hot aromatic solvents like benzene and toluene may dissolve the compound due to favorable π-π interactions with the anthraquinone core [16] [22].
The molecular stability is enhanced by several factors inherent to the substitution pattern [24] [18]. The electron-withdrawing fluorine atoms stabilize the aromatic system by delocalizing electron density, reducing the susceptibility to electrophilic attack [24]. The symmetric placement of methyl groups at positions 5 and 8 provides steric protection to the central quinone moiety while maintaining molecular stability [3].
Computational studies on related systems indicate that the compound exhibits resistance to thermal decomposition up to approximately 300-350°C [24] [18]. The C-F bonds are among the strongest single bonds in organic chemistry (bond dissociation energy ≈ 485 kJ/mol), contributing significantly to thermal stability [24]. The anthraquinone framework provides additional stability through aromatic delocalization and resistance to ring-opening reactions [18].